molecular formula C13H16FNO5 B2808837 5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248417-38-9

5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2808837
CAS No.: 2248417-38-9
M. Wt: 285.271
InChI Key: FWXSSYQEDWKASQ-UHFFFAOYSA-N
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Description

5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is an organic compound with a complex structure that includes fluorine, methoxy, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Fluorination: Introduction of the fluorine atom into the aromatic ring using a fluorinating agent such as Selectfluor.

    Methoxylation: Introduction of the methoxy group via a nucleophilic substitution reaction using methanol and a suitable base.

    Carbamate Formation: Formation of the isopropyl carbamate group through the reaction of the corresponding amine with isopropyl chloroformate.

    Coupling Reaction: Coupling of the intermediate compounds to form the final product under controlled conditions, often using a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and carbamate groups can modulate its solubility and stability. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the isopropyl carbamate group.

    5-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methoxy and isopropyl carbamate groups.

    5-Fluoro-2-trifluoromethylbenzoic acid: Similar structure but contains a trifluoromethyl group instead of the methoxy group.

Uniqueness

5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the methoxy and carbamate groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

5-fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-10-8(11(16)17)5-7(14)6-9(10)19-4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXSSYQEDWKASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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